

Commercial Suppliers and Technical Guide for 3-Amino-2-iodophenol

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Compound of Interest

Compound Name: 3-Amino-2-iodophenol

Cat. No.: B1374696

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Amino-2-iodophenol**, a key building block in organic synthesis and drug discovery. The document outlines commercial availability, key specifications, and representative experimental protocols for its synthesis and analysis.

Commercial Availability

3-Amino-2-iodophenol (CAS No. 99968-82-8) is available from a select number of chemical suppliers. While a comprehensive comparative analysis is limited by publicly available data, the following table summarizes information from key vendors. Researchers are advised to contact the suppliers directly for the most current and detailed specifications, pricing, and availability.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Specification	Storage Conditions
BLD Pharm[1]	99968-82-8	C ₆ H ₆ INO	235.02	Not specified	Keep in dark place, inert atmosphere, 2-8°C
Acints[2]	99968-82-8	C ₆ H ₆ INO	Not available	95%	Not specified
Benchchem[3]	99968-82-8	Not specified	Not specified	Not specified	Not specified
ChemicalBook[4]	99968-82-8	Not specified	Not specified	Not specified	Room temperature

Physicochemical Properties

Property	Value
Molecular Formula	C ₆ H ₆ INO
Molecular Weight	235.02 g/mol
Appearance	Likely a solid (based on related compounds)
SMILES	<chem>Nc1cccc(O)c1I</chem>

Representative Synthesis Protocol

A specific, peer-reviewed synthesis protocol for **3-Amino-2-iodophenol** is not readily available in the public domain. However, a plausible synthetic route can be adapted from established methods for the iodination of phenols and the manipulation of substituted anilines. The following is a representative, hypothetical protocol based on the synthesis of related iodophenols.[5] This protocol should be considered a starting point for methods development and optimization.

Reaction Scheme:

Figure 1: A potential synthetic route to **3-Amino-2-iodophenol**.

Materials:

- 3-Aminophenol
- Iodine (I_2)
- Sodium bicarbonate ($NaHCO_3$)
- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Sodium thiosulfate ($Na_2S_2O_3$)
- Magnesium sulfate ($MgSO_4$) or Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol (1.0 eq) in a biphasic solvent system of dichloromethane and water.
- **Addition of Base:** Add sodium bicarbonate (2.0-3.0 eq) to the mixture to act as a base and neutralize the HI formed during the reaction.
- **Iodination:** Slowly add a solution of iodine (1.0-1.2 eq) in dichloromethane to the stirring reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion of the reaction, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

- **Extraction:** Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
- **Characterization:** The structure and purity of the final product should be confirmed by NMR spectroscopy (^1H and ^{13}C) and mass spectrometry.

Representative Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for **3-Amino-2-iodophenol** is not publicly available. The following is a general method for the analysis of iodinated phenols that can be adapted and optimized for this specific compound.[\[6\]](#)

Instrumentation:

- HPLC system with a UV detector
- C8 or C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size)

Mobile Phase:

- A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
- B: Acetonitrile or Methanol with 0.1% TFA or formic acid

Gradient Elution (Example):

Time (min)	%A	%B
0	95	5
25	5	95
30	5	95
31	95	5
35	95	5

Method Parameters:

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 30 $^{\circ}$ C
- Detection Wavelength: 254 nm or 280 nm

Sample Preparation:

- Dissolve a known amount of the sample in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile).
- Filter the sample through a 0.45 μ m syringe filter before injection.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of a small organic molecule like **3-Amino-2-iodophenol**.

Figure 2: General experimental workflow for synthesis and characterization.

Applications in Research and Drug Development

While specific signaling pathways involving **3-Amino-2-iodophenol** are not well-documented, its structural motifs suggest significant potential in medicinal chemistry and materials science.

As a substituted aminophenol, it can serve as a versatile scaffold for the synthesis of more complex molecules. The amino and hydroxyl groups provide sites for further functionalization, while the iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of novel heterocyclic systems and biaryl structures, which are common features in many biologically active compounds. The unique substitution pattern of **3-Amino-2-iodophenol** may offer steric and electronic properties that could be exploited in the design of targeted therapeutic agents.

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